A Comprehensive Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold in Peptidomimetics and Drug Design
In the landscape of modern medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, prized for its unique combination of physicochemical properties that render it an invaluable component in the design of novel therapeutics. Its inherent structural rigidity, coupled with its ability to improve aqueous solubility and metabolic stability of parent molecules, has led to its incorporation into a multitude of approved drugs and clinical candidates. When functionalized with a carboxymethyl group at the 3-position and protected with a fluorenylmethoxycarbonyl (Fmoc) group at the nitrogen, the resulting compound, 4-Fmoc-3-carboxymethyl-morpholine, becomes a versatile building block for solid-phase peptide synthesis (SPPS) and the construction of complex peptidomimetics.
This technical guide provides a comprehensive overview of 4-Fmoc-3-carboxymethyl-morpholine, detailing its chemical and physical properties, outlining a general synthetic strategy, exploring its applications in peptide synthesis and drug discovery, and providing essential safety and handling information.
Core Compound Identification and Properties
The cornerstone of any chemical guide is the unambiguous identification of the compound of interest. 4-Fmoc-3-carboxymethyl-morpholine is distinguished by the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 885273-95-0 | [1] |
| Synonym | {4-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-morpholinyl}acetic acid | [1] |
| Molecular Formula | C21H21NO5 | [1] |
| Molecular Weight | 383.40 g/mol | [1] |
| Appearance | White Solid | [1] |
| Purity | ≥96% | [1] |
| InChI Key | YSUBDIHIMSHFMI-UHFFFAOYSA-N | [1] |
It is crucial to differentiate this compound from structurally similar analogues, such as 4-Fmoc-3-morpholinecarboxylic acid, which lacks the methylene spacer between the morpholine ring and the carboxylic acid. This seemingly minor difference significantly impacts the conformational flexibility and potential interactions of the resulting peptide modifications.
Synthesis of 4-Fmoc-3-carboxymethyl-morpholine: A Generalized Approach
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4-Fmoc-3-carboxymethyl-morpholine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Protected Morpholin-3-one Precursor
A suitable starting material, such as a protected serine derivative, can be cyclized to form a morpholin-3-one. This typically involves the reaction of the amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.
Step 2: N-Alkylation with a Protected Bromoacetate
The nitrogen of the morpholin-3-one can be alkylated using a protected bromoacetate, for instance, tert-butyl bromoacetate, in the presence of a non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
Step 3: Reduction of the Lactam Carbonyl
The carbonyl group of the morpholin-3-one is then reduced to a methylene group. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF.
Step 4: Fmoc Protection of the Morpholine Nitrogen
The secondary amine of the morpholine ring is protected with the Fmoc group. This is typically accomplished by reacting the morpholine derivative with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base, such as sodium bicarbonate, in a biphasic solvent system (e.g., dioxane and water).
Step 5: Hydrolysis of the Ester
Finally, the tert-butyl ester is selectively hydrolyzed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired carboxylic acid, 4-Fmoc-3-carboxymethyl-morpholine.
Purification: Throughout this multi-step synthesis, purification by column chromatography on silica gel would be necessary to isolate the desired intermediates and the final product.
Applications in Peptide Synthesis and Drug Discovery
The utility of 4-Fmoc-3-carboxymethyl-morpholine lies in its ability to introduce a unique structural and functional element into peptides and peptidomimetics.[2]
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is a cornerstone of modern SPPS, allowing for the stepwise assembly of amino acids onto a solid support.[3] The general cycle for incorporating 4-Fmoc-3-carboxymethyl-morpholine into a peptide chain is as follows:
Caption: Incorporation of 4-Fmoc-3-carboxymethyl-morpholine in an SPPS cycle.
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Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed using a solution of a secondary amine, typically piperidine in dimethylformamide (DMF).
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Activation: The carboxylic acid of 4-Fmoc-3-carboxymethyl-morpholine is activated using a coupling reagent, such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a base like N,N-diisopropylethylamine (DIPEA).
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Coupling: The activated 4-Fmoc-3-carboxymethyl-morpholine is then added to the resin-bound peptide, forming a new amide bond.
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Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain. The morpholine moiety introduces a conformational constraint and can enhance the proteolytic stability of the resulting peptide.
Impact on Peptidomimetic and Drug Candidate Properties
The incorporation of the 3-carboxymethyl-morpholine unit can bestow several advantageous properties upon a peptide or small molecule drug candidate:
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Increased Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the therapeutic.[2]
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Enhanced Solubility: The polar oxygen atom of the morpholine ring can improve the aqueous solubility of otherwise hydrophobic peptides.
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Conformational Rigidity: The cyclic nature of the morpholine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.
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Modulation of Pharmacokinetics: The overall physicochemical properties of the morpholine scaffold can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Fmoc-3-carboxymethyl-morpholine is not widely available, general precautions for handling morpholine derivatives and Fmoc-protected amino acids should be strictly followed.[4][5][6]
| Hazard Category | Precautionary Measures |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area or with a fume hood. |
| Skin Contact | May cause skin irritation. Wear appropriate protective gloves. |
| Eye Contact | May cause serious eye irritation. Wear safety glasses with side shields or goggles. |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling. |
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
4-Fmoc-3-carboxymethyl-morpholine is a valuable and versatile building block for the synthesis of sophisticated peptidomimetics and small molecule drug candidates. Its unique structural features, combining the benefits of the morpholine scaffold with the utility of the Fmoc protecting group for solid-phase synthesis, provide medicinal chemists with a powerful tool to enhance the druglike properties of their compounds. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of drug discovery and development.
References
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Chemsrc. (S)-4-FMOC-3-MORPHOLINECARBOXYLIC ACID | CAS#:281655-37-6. [Link]
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Capot Chemical. MSDS of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. [Link]
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PubMed. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. [Link]
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PubChem. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid. [Link]
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oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - MORPHOLINE. [Link]
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MySkinRecipes. 4-Fmoc-morpholine-3-carboxylic Acid. [Link]
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ResearchGate. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. [Link]
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PubMed. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]
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ResearchGate. Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides | Request PDF. [Link]
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ResearchGate. Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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ResearchGate. (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application to Synthesis of Peptides | Request PDF. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides. [Link]
